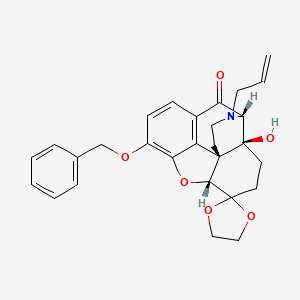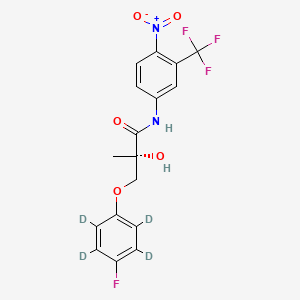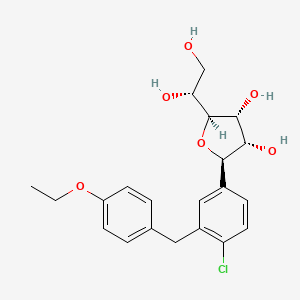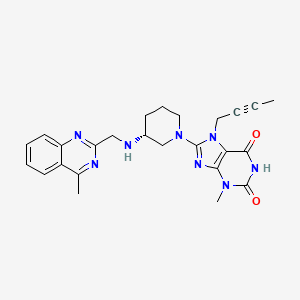
5-Deoxy-D-ribose-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Deoxy-D-ribose-d3 is a deoxypentose sugar, which means it is a five-carbon sugar molecule that lacks an oxygen atom at one of its carbon positions. This compound is a derivative of D-ribose, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Deoxy-D-ribose-d3 typically involves several steps starting from D-ribose. One common method includes the following steps :
Acetonide Protection: D-ribose is protected using acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Reduction: The protected ribose is then reduced using potassium borohydride.
Hydrolysis: The reduced product is hydrolyzed to yield 1-oxy-methyl-5-deoxy-D-ribose.
Acetylation: Finally, acetylation is performed to obtain 1,2,3-triacetyl-5-deoxy-D-ribose.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. These methods focus on reducing production costs and increasing yield while maintaining product quality .
化学反応の分析
Types of Reactions
5-Deoxy-D-ribose-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can replace the hydrogen atom at the fifth carbon with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include acids, alcohols, and substituted derivatives, which can be used in further chemical synthesis and pharmaceutical applications .
科学的研究の応用
5-Deoxy-D-ribose-d3 has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Deoxy-D-ribose-d3 involves its interaction with specific enzymes and metabolic pathways. For example, it can act as a substrate for deoxyribose-phosphate aldolase, which catalyzes the formation of D-glyceraldehyde 3-phosphate and acetaldehyde . This enzyme-mediated reaction is crucial for various biochemical processes, including nucleotide metabolism and energy production .
類似化合物との比較
Similar Compounds
2-Deoxy-D-ribose: Another deoxypentose sugar that lacks an oxygen atom at the second carbon position.
D-Ribose: The parent compound of 5-Deoxy-D-ribose-d3, which has hydroxyl groups at all carbon positions.
Uniqueness
This compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
特性
分子式 |
C5H10O4 |
|---|---|
分子量 |
137.15 g/mol |
IUPAC名 |
(3R,4S,5R)-5-(trideuteriomethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1/i1D3 |
InChIキー |
MKMRBXQLEMYZOY-KXZMHAHXSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H]1[C@H]([C@H](C(O1)O)O)O |
正規SMILES |
CC1C(C(C(O1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


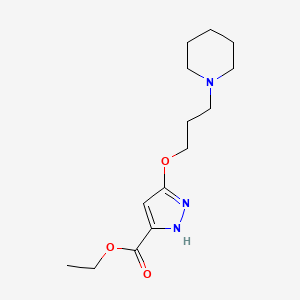

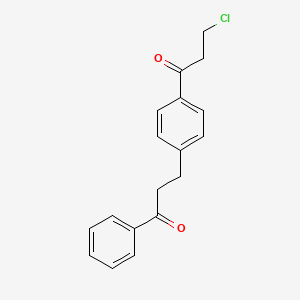
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)


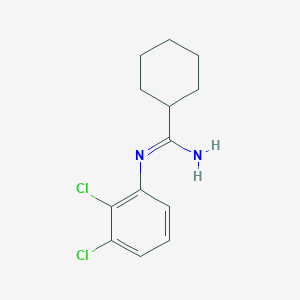
![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
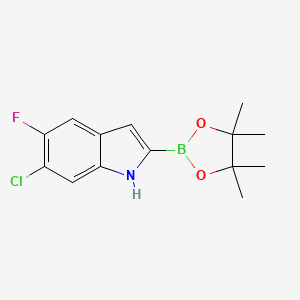
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
